Methanone, (2-chlorophenyl)(2,4-dimethylphenyl)-
Description
Methanone, (2-chlorophenyl)(2,4-dimethylphenyl)- is an organic compound with the molecular formula C15H13ClO It is a derivative of benzophenone, where the phenyl groups are substituted with chlorine and methyl groups
Properties
IUPAC Name |
(2-chlorophenyl)-(2,4-dimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c1-10-7-8-12(11(2)9-10)15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIWHKKHOULZRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454362 | |
| Record name | Methanone, (2-chlorophenyl)(2,4-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64358-10-7 | |
| Record name | Methanone, (2-chlorophenyl)(2,4-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-chlorophenyl)(2,4-dimethylphenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include anhydrous conditions and a temperature range of 0-50°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of Methanone, (2-chlorophenyl)(2,4-dimethylphenyl)- follows similar synthetic routes but with enhanced reaction conditions to accommodate larger volumes. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-withdrawing chlorine substituent activates the aromatic ring for nucleophilic substitution under specific conditions:
Electrophilic Aromatic Substitution
The 2,4-dimethylphenyl ring undergoes directed electrophilic substitution due to methyl group activation:
Oxidation and Reduction Reactions
The ketone functional group participates in redox transformations:
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions enable structural diversification:
Biological Interactions
The compound modulates biochemical pathways via electrophilic interactions:
Thermal and Photochemical Stability
-
Thermal decomposition : Degrades above 250°C, releasing CO and chlorinated benzene derivatives .
-
Photoreactivity : Undergoes Norrish-type cleavage under UV light (λ = 254 nm) in methanol, yielding radical intermediates .
Table 1: Solvent Effects on Nucleophilic Substitution
| Solvent | Base | Temperature (°C) | Reaction Rate (k, s⁻¹) |
|---|---|---|---|
| Toluene | K₂CO₃ | 120 | 0.15 |
| DMF | TEA | 130 | 0.42 |
| NMP | Pyridine | 110 | 0.08 |
Table 2: Substituent Effects on Electrophilic Substitution
| Substituent Position | Electrophile | Relative Rate (vs. H) |
|---|---|---|
| 2-Cl | NO₂⁺ | 0.3 |
| 2,4-diMe | Br₂ | 4.7 |
Scientific Research Applications
Based on the search results, "Methanone, (2-chlorophenyl)(2,4-dimethylphenyl)-" and related compounds have several applications, primarily in chemical synthesis, pharmaceutical research, and potentially in treating neurological disorders.
Scientific Research Applications
(2-Chlorophenyl)(2,4-dimethylphenyl)methanamine hydrochloride:
- Chemistry It is used as an intermediate in synthesizing complex organic molecules.
- Biology It is employed to study enzyme inhibition and receptor binding.
- Medicine It is being investigated for potential therapeutic effects in treating neurological disorders.
- Industry It is utilized in the production of agrochemicals and pharmaceuticals.
(2-Chlorophenyl)(2,4-dimethylphenyl)methanamine hydrochloride undergoes various chemical reactions :
- Oxidation It can be oxidized to form corresponding nitroso or nitro derivatives.
- Reduction It can be reduced to form amine derivatives.
- Substitution The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Related Compounds
- (2,5-dimethylphenyl) (4-chlorophenyl) methanone is used as a starting material and was purified by silica gel column chromatography to yield a yellow liquid .
- (2,4-dichlorophenyl) (2,5-dimethylphenyl) methanone is also used as a starting material and was purified by silica gel column chromatography to yield a pale brown solid .
Potential Carcinogenic Hazards
Mechanism of Action
The mechanism of action of Methanone, (2-chlorophenyl)(2,4-dimethylphenyl)- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate biochemical pathways and affect cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Methanone, (2-chlorophenyl)(2,5-dimethylphenyl)-
- Methanone, (2-chlorophenyl)phenyl-
- Methanone, (2-chlorophenyl)(4-chlorophenyl)-
Uniqueness
Methanone, (2-chlorophenyl)(2,4-dimethylphenyl)- is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both chlorine and methyl groups on the aromatic rings provides distinct electronic and steric effects, differentiating it from other similar compounds.
Biological Activity
Methanone, (2-chlorophenyl)(2,4-dimethylphenyl)-, also known as a phenylmethanone derivative, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article presents a detailed overview of its biological activities, including anticancer effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a methanone functional group attached to two aromatic rings: one with a chlorine substituent and the other with two methyl groups. The general structure can be represented as follows:
Anticancer Activity
In Vitro Studies
Numerous studies have evaluated the anticancer properties of methanone derivatives. For instance, a series of synthesized compounds were tested against various cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Methanone, (2-chlorophenyl)(2,4-dimethylphenyl)- | MCF-7 | 15.05 |
| Methanone, (2-chlorophenyl)(2,4-dimethylphenyl)- | HepG2 | 17.23 |
These findings suggest that the presence of both chlorine and methyl substituents enhances the compound's cytotoxic effects .
The mechanisms underlying the anticancer activity of methanone derivatives involve several pathways:
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptosis in cancer cells through the activation of caspase pathways.
- Inhibition of Cell Proliferation : The compounds have been shown to inhibit DNA synthesis and cell cycle progression in various cancer cell lines.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cancer cells .
Structure-Activity Relationships (SAR)
Research into SAR has revealed that modifications to the phenyl rings significantly influence biological activity. The introduction of electron-withdrawing groups like chlorine has been associated with increased potency against cancer cells. Conversely, electron-donating groups can reduce effectiveness .
Case Studies
-
Case Study 1: Anticancer Efficacy
A study involving a series of phenylmethanone derivatives demonstrated that those with specific substitutions at the para position showed enhanced cytotoxicity against breast and liver cancer cell lines. The most potent compound exhibited an IC50 value below 10 µM in both MCF-7 and HepG2 assays . -
Case Study 2: Mechanistic Insights
Another investigation focused on the apoptotic mechanisms induced by methanone derivatives. Flow cytometry analysis revealed that treated cancer cells displayed characteristic features of apoptosis, including chromatin condensation and annexin V positivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
